3-(2-Cyclopropylethyl)piperidin-hydrochlorid

Übersicht

Beschreibung

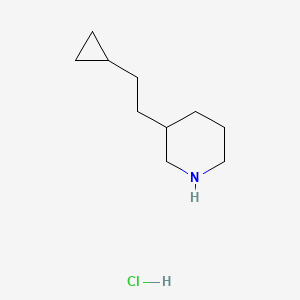

3-(2-Cyclopropylethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H20ClN and its molecular weight is 189.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Cyclopropylethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Cyclopropylethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und -synthese

Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Arzneimitteln und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden . Die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie .

Antikrebsanwendungen

Piperidinderivate haben vielversprechende Ergebnisse im Bereich der Krebsforschung gezeigt. Mehrere Piperidinalkaloide, die aus natürlichen Kräutern isoliert wurden, zeigten sowohl in vitro als auch in vivo antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten . Beispielsweise berichtete eine Studie über die Hemmung des Wnt/Catenin-Signalwegs in HCF116-Dickdarmkrebszelllinien durch Piperin .

Antivirene Anwendungen

Piperidinderivate wurden als antivirale Wirkstoffe eingesetzt . Sie haben sich als vielversprechend erwiesen, die Replikation verschiedener Viren zu hemmen und tragen zur Entwicklung neuer antiviraler Medikamente bei.

Antimalariaanwendungen

Piperidinderivate wurden auch bei der Entwicklung von Antimalariamitteln eingesetzt . Ihre einzigartige chemische Struktur ermöglicht es ihnen, in den Lebenszyklus von Malariaparasiten einzugreifen, wodurch sie bei der Behandlung und Vorbeugung von Malaria wirksam sind.

Antibakterielle und Antimykotische Anwendungen

Piperidinderivate haben antimikrobielle und antimykotische Eigenschaften gezeigt . Sie wurden bei der Entwicklung neuer Medikamente zur Behandlung verschiedener bakterieller und Pilzinfektionen eingesetzt.

Analgetische und entzündungshemmende Anwendungen

Piperidinderivate wurden als analgetische und entzündungshemmende Mittel eingesetzt . Sie haben sich als vielversprechend erwiesen, Schmerzen zu lindern und Entzündungen zu reduzieren, und tragen zur Entwicklung neuer analgetischer und entzündungshemmender Medikamente bei.

Antipsychotische Anwendungen

Piperidinderivate wurden bei der Entwicklung von Antipsychotika eingesetzt . Sie haben sich als vielversprechend erwiesen, Symptome verschiedener psychiatrischer Erkrankungen, einschließlich Schizophrenie und bipolarer Störung, zu behandeln.

Antikogulantien-Anwendungen

Piperidinderivate wurden als Antikogulantien eingesetzt . Sie haben sich als vielversprechend erwiesen, Blutgerinnsel zu verhindern, und tragen zur Entwicklung neuer Antikogulantien bei.

Wirkmechanismus

Target of Action

Piperidine derivatives, a class of compounds to which 3-(2-cyclopropylethyl)piperidine hydrochloride belongs, have been found to exhibit significant therapeutic effects . They play a crucial role in medicinal, synthetic, and bio-organic chemistry .

Mode of Action

Piperidine derivatives have been reported to interact with various signaling pathways involved in disease progression . For instance, piperine, a piperidine derivative, has been found to interact with signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression .

Biochemical Pathways

Piperidine derivatives have been observed to activate signaling pathways like NF-κB, PI3k/Aκt, etc., which are involved in disease progression . These pathways play a crucial role in cell survival, proliferation, and apoptosis, thereby influencing the progression of diseases like cancer .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Piperidine derivatives have been reported to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Biochemische Analyse

Biochemical Properties

3-(2-Cyclopropylethyl)piperidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The compound’s interaction with these enzymes can lead to the modulation of metabolic pathways, affecting the overall biochemical processes within the cell.

Cellular Effects

The effects of 3-(2-Cyclopropylethyl)piperidine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of various signaling molecules, leading to alterations in cellular responses . Additionally, it can impact gene expression by either upregulating or downregulating specific genes, thereby influencing cellular behavior and function.

Molecular Mechanism

At the molecular level, 3-(2-Cyclopropylethyl)piperidine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of certain metabolic pathways . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Cyclopropylethyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 3-(2-Cyclopropylethyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

3-(2-Cyclopropylethyl)piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism . The compound’s involvement in these pathways can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic state of the cell. Additionally, the compound may influence the activity of other enzymes and cofactors, further modulating metabolic processes.

Transport and Distribution

The transport and distribution of 3-(2-Cyclopropylethyl)piperidine hydrochloride within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to various compartments, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3-(2-Cyclopropylethyl)piperidine hydrochloride is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its activity, as it may interact with different biomolecules depending on its subcellular environment

Eigenschaften

IUPAC Name |

3-(2-cyclopropylethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-10(8-11-7-1)6-5-9-3-4-9;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQHMORDSVZWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B1484979.png)

![1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B1484980.png)

![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride](/img/structure/B1484982.png)

![2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484986.png)

![(2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484987.png)

![(3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1484988.png)

![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)

![4-[(4-Chlorophenoxy)methyl]piperidine HCl](/img/structure/B1484991.png)

![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)

![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1485000.png)

![1-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485001.png)